6-Methyl-1H-indazole-7-boronic acid
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Overview
Description
6-Methyl-1H-indazole-7-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-indazole-7-boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The boronic acid group can then be introduced via borylation reactions using boron reagents such as boronic esters or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by borylation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-indazole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides can produce various substituted indazole derivatives.
Scientific Research Applications
6-Methyl-1H-indazole-7-boronic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Indazole derivatives have shown potential as inhibitors of various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-indazole-7-boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The indazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindazole-6-boronic acid
- Indazole-6-boronic acid
- 4,6-Dimethoxyindole-7-thiosemicarbazone
Uniqueness
6-Methyl-1H-indazole-7-boronic acid is unique due to the presence of both the methyl group and the boronic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(6-methyl-1H-indazol-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHHZEXEVOBNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1NN=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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